

In-depth Technical Guide: (5-Fluoro-2-methoxypyridin-3-yl)methanol

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Compound of Interest

Compound Name: (5-Fluoro-2-methoxypyridin-3-yl)methanol

Cat. No.: B591755

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methoxy group onto the pyridine scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the available chemical properties, and outlines a general synthetic approach. However, a notable scarcity of public-domain experimental data, including detailed spectroscopic information, specific physical constants, and biological activity studies, currently limits a full characterization of this compound.

Core Chemical Properties

(5-Fluoro-2-methoxypyridin-3-yl)methanol, with the CAS Number 874822-98-7, is a substituted pyridine methanol.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ FNO ₂	[1]
Molecular Weight	157.14 g/mol	[1]
CAS Number	874822-98-7	[1]

Computed Physicochemical Data

While experimental data is limited, computational models provide insights into the molecule's characteristics.

Property	Value	Source
Topological Polar Surface Area (TPSA)	42.35 Å ²	[1]
LogP (octanol-water partition coefficient)	0.7216	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	2	[1]

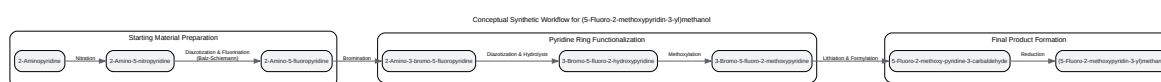
Note: The physical state of **(5-Fluoro-2-methoxypyridin-3-yl)methanol** is not definitively documented in publicly available sources. However, a structurally similar compound, (5-Methoxypyridin-3-yl)methanol, is described as a liquid.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **(5-Fluoro-2-methoxypyridin-3-yl)methanol** is not readily available in the scientific literature. However, a general multi-step synthetic pathway can be proposed based on established organic chemistry principles and analogous transformations for similar pyridine derivatives.[2]

Proposed Synthetic Workflow

The synthesis of fluorinated and methoxylated pyridines often involves a sequence of nitration, halogenation, reduction, diazotization, and substitution reactions. A plausible, though unverified, route to the target compound is outlined below. The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key stages.



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Caption: Conceptual synthetic pathway for **(5-Fluoro-2-methoxypyridin-3-yl)methanol**.

General Experimental Considerations (Hypothetical)

- Step 1: Nitration of 2-Aminopyridine.
 - Protocol: 2-Aminopyridine is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce a nitro group, predominantly at the 5-position.
 - Work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
- Step 2: Fluorination via Balz-Schiemann Reaction.
 - Protocol: The amino group of 2-amino-5-nitropyridine is converted to a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid. Thermal decomposition of this salt yields 2-fluoro-5-nitropyridine.

- Step 3: Reduction of the Nitro Group.
 - Protocol: The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
- Step 4: Bromination.
 - Protocol: Regioselective bromination at the 3-position of 2-amino-5-fluoropyridine can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
- Step 5: Hydrolysis of the Amino Group.
 - Protocol: The 2-amino group is converted to a hydroxyl group via diazotization with sodium nitrite in an acidic medium, followed by heating to hydrolyze the diazonium salt.
- Step 6: Methoxylation.
 - Protocol: The hydroxyl group of 3-bromo-5-fluoro-2-hydroxypyridine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Step 7: Formylation.
 - Protocol: Introduction of a formyl group at the 3-position can be achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
- Step 8: Reduction of the Aldehyde.
 - Protocol: The final step involves the reduction of the aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent.
 - Purification: The final product would likely require purification by column chromatography.

Spectroscopic Data

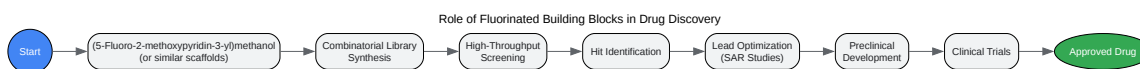
Detailed experimental ^1H and ^{13}C NMR data for **(5-Fluoro-2-methoxypyridin-3-yl)methanol** are not available in the public domain. For structurally related compounds, NMR is a critical tool

for confirming the substitution pattern on the pyridine ring.

Biological Activity and Drug Development Applications

There is currently no publicly available information on the biological activity or pharmacological properties of **(5-Fluoro-2-methoxypyridin-3-yl)methanol**. However, the presence of the fluorinated pyridine motif suggests its potential as a building block in drug discovery.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Fluorinated pyridines, in particular, are key components in a wide range of pharmaceuticals. The following diagram illustrates the general role of such building blocks in a typical drug discovery workflow.



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Caption: Generalized role of fluorinated building blocks in a drug discovery pipeline.

Safety Information

Safety data for **(5-Fluoro-2-methoxypyridin-3-yl)methanol** is limited. One supplier indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Conclusion

(5-Fluoro-2-methoxypyridin-3-yl)methanol represents a potentially valuable, yet under-characterized, chemical entity for medicinal chemistry research. While its basic molecular properties are known, a significant data gap exists concerning its experimental physical constants, detailed synthetic protocols, and biological activity. Further research is required to fully elucidate the chemical and pharmacological profile of this compound and to explore its potential as a building block for the development of novel therapeutic agents. The proposed synthetic pathway and general considerations outlined in this guide provide a starting point for such investigations.

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